molecular formula C17H16FN3O4S2 B2989145 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946345-40-0

5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2989145
CAS RN: 946345-40-0
M. Wt: 409.45
InChI Key: YFKXARKXMJIESQ-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FN3O4S2 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

  • A study demonstrated the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, focusing on their cyclooxygenase (COX-1/COX-2) inhibitory activities. The introduction of fluorine on the benzenesulfonamide moiety, combined with an electron-donating group, enhanced COX-2 inhibition potency and selectivity, highlighting the potential of these compounds in developing selective COX-2 inhibitors (Pal et al., 2003).

Anticancer Properties

  • A series of benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives demonstrated interesting cytotoxic activities, important for further anti-tumor studies, while also strongly inhibiting human cytosolic isoforms hCA I and II (Gul et al., 2016).
  • Another study focused on zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds showed high singlet oxygen quantum yield and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Neurological Applications

  • In Alzheimer's disease research, a compound structurally similar to 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide was used as a molecular imaging probe for serotonin 1A receptors, aiding in the understanding of neurological changes in Alzheimer's patients (Kepe et al., 2006).

Idiopathic Pulmonary Fibrosis Treatment

  • A phosphatidylinositol 3-kinase inhibitor structurally related to the compound was evaluated for the treatment of idiopathic pulmonary fibrosis and cough, indicating the potential therapeutic application of similar compounds in respiratory conditions (Norman, 2014).

Antimicrobial Activity

  • Synthesis and evaluation of chromone-pyrimidine coupled derivatives, including those with a fluoro group, demonstrated potent antibacterial and antifungal activities. These findings suggest the applicability of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Antiviral Drug Discovery

  • Research on a range of antiviral drug compounds, including those related to benzenesulfonamide derivatives, highlighted their potential in the development of new antiviral therapies, addressing various viral infections (De Clercq, 2009).

Fluorophores for Zinc(II) Detection

  • The study of Zinc(II) specific fluorophores included compounds related to 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, crucial for understanding intracellular zinc detection (Kimber et al., 2001).

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S2/c1-25-14-6-4-12(18)11-16(14)27(23,24)19-8-9-21-17(22)7-5-13(20-21)15-3-2-10-26-15/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKXARKXMJIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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